molecular formula C12H15FN2 B6280692 1-(6-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine CAS No. 169505-89-9

1-(6-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine

Cat. No.: B6280692
CAS No.: 169505-89-9
M. Wt: 206.3
InChI Key:
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Description

1-(6-Fluoro-1H-indol-3-yl)-2-methylpropan-2-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a fluorine atom at the 6-position of the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoroindole, which is commercially available or can be synthesized from indole through selective fluorination.

    Alkylation: The 6-fluoroindole undergoes alkylation with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form the intermediate 1-(6-fluoro-1H-indol-3-yl)-2-methylpropane.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(6-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

    1-(6-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine: Unique due to the presence of the fluorine atom, which can enhance its biological activity and stability.

    1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-amine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological properties.

    1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine: Contains a bromine atom, potentially leading to different pharmacokinetics and interactions.

Uniqueness: The presence of the fluorine atom in this compound makes it unique compared to its analogs, as fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

169505-89-9

Molecular Formula

C12H15FN2

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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